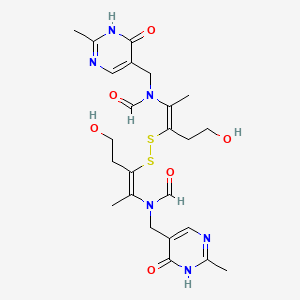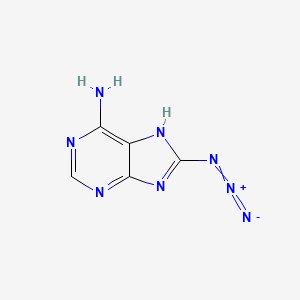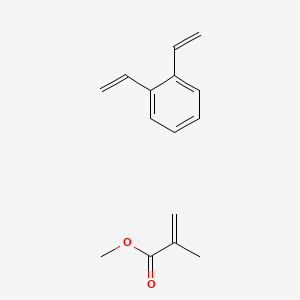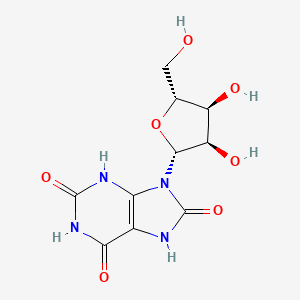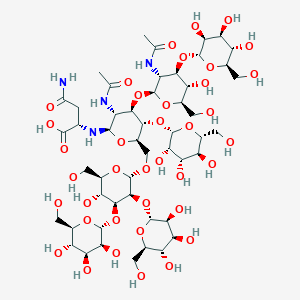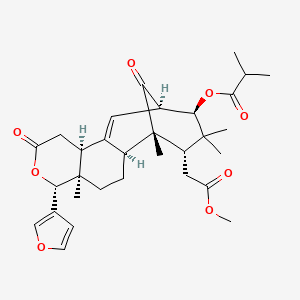![molecular formula C22H14N4O7S2-2 B1229994 2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229994.png)
2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biebrich scarlet(2-) is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of Biebrich scarlet. It is a conjugate base of a Biebrich scarlet (acid form).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by El-Gaby et al. (2018) focused on the synthesis of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides and their subsequent transformation into novel compounds, demonstrating the chemical versatility of related compounds (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).
Spectral Properties
Research by Iyun et al. (2020) explored the absorption spectra of dyes derived from similar compounds, providing insights into the photophysical properties and potential applications in dyeing and fabric treatment (Iyun, Egbe, & Kantiok, 2020).
Biological Applications
A 2020 study by Sahoo et al. focused on the biological evaluation of sulfamethoxazole derivatives, showcasing the potential of related azo compounds in biomedical applications (Sahoo, Kshiroda, Sarangi, Rout, & Paidesetty, 2020).
Antimicrobial and Anthelmintic Activities
Badgujar et al. (2017) synthesized a new azo dye ligand and its metal complexes, assessing their antimicrobial and anthelmintic potentials, demonstrating the compound's relevance in healthcare and pharmaceutical research (Badgujar, More, & Meshram, 2017).
Optical and Electronic Applications
Shahab et al. (2016) conducted a study on the molecular structure and UV-Vis spectral analysis of new azo dyes, highlighting the use of such compounds in optoelectronics and materials science (Shahab, Hajikolaee, Filippovich, Darroudi, Loiko, Kumar, & Borzehandani, 2016).
Fluorescence and Biological Activity Studies
Hasan (2017) synthesized a Schiff base ligand type ONO and its metal complexes, exploring their fluorescence and biological activities, indicating potential in sensing and bio-imaging applications (Hasan, 2017).
Acid-Base Indicator Properties
Kofie et al. (2016) evaluated the indicator properties of a synthesized azo compound, suggesting its utility as a chemical sensor or analytical reagent (Kofie, Amengor, & Orman, 2016).
Propiedades
Nombre del producto |
2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate |
|---|---|
Fórmula molecular |
C22H14N4O7S2-2 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H16N4O7S2/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)35(31,32)33)24-23-15-6-9-17(10-7-15)34(28,29)30/h1-13,27H,(H,28,29,30)(H,31,32,33)/p-2 |
Clave InChI |
BYABGQJPCPYPSZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



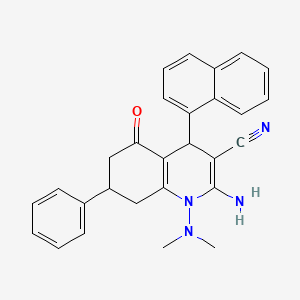
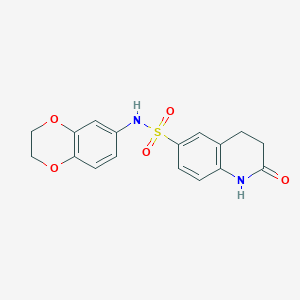
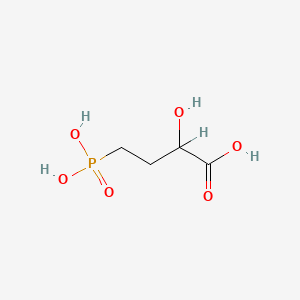
![2-[[2-(4-chlorophenoxy)-1-oxoethyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1229914.png)
![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)
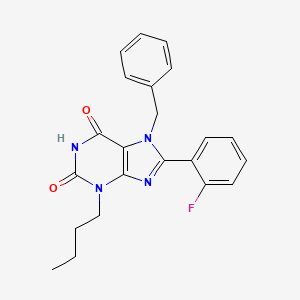
![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)
